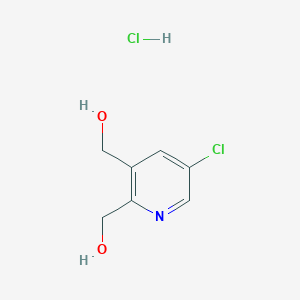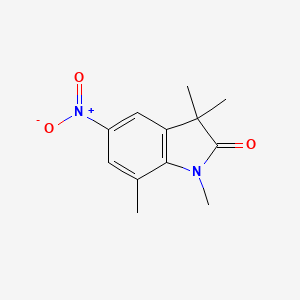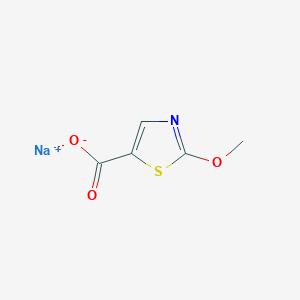
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride
Vue d'ensemble
Description
“(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” is an organic compound that belongs to the class of pyridine derivatives. It has the molecular formula C7H9Cl2NO2 .
Molecular Structure Analysis
The molecular structure of “(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 210.058 Da, and the monoisotopic mass is 209.001038 Da .Applications De Recherche Scientifique
1. Applications in High-Spin Molecules and Single-Molecule Magnets
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride and similar diol-type ligands, when combined with paramagnetic transition metal ions, have been instrumental in the development of new homometallic and heterometallic clusters. These clusters, which range in nuclearity and have substantial spin ground states, are essential in the study of high-spin molecules and single-molecule magnets (Tasiopoulos & Perlepes, 2008).
2. Involvement in Synthetic Chemistry
This chemical compound also plays a role in synthetic chemistry. The activation of related compounds by 3d-metal centers towards further reactions is an emerging area of interest, which showcases the potential of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride in various synthetic applications (Awad et al., 2004).
3. Molecular Modeling and Biological Properties
Molecular modeling techniques have been applied to analogs of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride to understand the biological properties of certain compounds. This has been particularly useful in herbicidal research, where the structure-activity relationship plays a significant role (Andrea et al., 1990).
4. Xanthine Oxidase Inhibition Studies
Research has been conducted on the inhibition properties of certain derivatives of (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride on xanthine oxidase activity. This is significant in the development of potential therapeutic agents (Yagiz et al., 2021).
5. Photophysical Properties
The photophysical properties of compounds related to (5-Chloropyridine-2,3-diyl)dimethanol hydrochloride have been studied, particularly in relation to their fluorescence emission in solution. This research has implications in the field of photophysics and material science (Mancilha et al., 2011).
6. Molecular Nanoscale Magnetic Refrigerants
This compound has also been utilized in the synthesis of molecular nanoscale magnetic refrigerants. A ferrimagnetic {Cu(II)15Gd(III)7} cagelike cluster, which shows promise as a low-temperature magnetic refrigerant, was developed using pyridine-2,6-dimethanol, a related compound (Dermitzaki et al., 2013).
Propriétés
IUPAC Name |
[5-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDOLFHEHEJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744431 | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride | |
CAS RN |
1356109-69-7 | |
| Record name | 2,3-Pyridinedimethanol, 5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)


![2'-Fluoro-4'-methyl-5-pivalamido-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1402889.png)

![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)
![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)

![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)